

# Application Notes and Protocols: GLPG1837 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

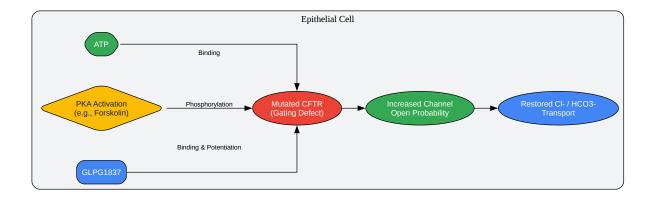
**GLPG1837** is a novel, potent, and reversible potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Developed through high-throughput screening (HTS), it has demonstrated significant efficacy in restoring the function of various CFTR mutants, particularly Class III gating mutants like G551D.[1][3][4] These application notes provide detailed protocols for utilizing **GLPG1837** in common HTS assays to identify and characterize CFTR modulators.

**GLPG1837**'s mechanism of action involves binding to the CFTR protein and increasing the channel's open probability, thereby enhancing chloride ion transport.[3][5][6] It is believed to share a common binding site with another well-known potentiator, Ivacaftor (VX-770), at the interface of CFTR's transmembrane domains.[5][7][8][9] This makes **GLPG1837** a valuable tool for cystic fibrosis research and drug discovery.

# **Signaling Pathway: CFTR Potentiation**

Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional chloride and bicarbonate channel.[4][10] **GLPG1837** acts as a potentiator, a class of molecules that enhances the gating function of the CFTR channel present at the cell surface. The pathway involves the direct interaction of **GLPG1837** with the CFTR protein, leading to an increased channel open probability and subsequent restoration of ion flow.





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Caption: CFTR Potentiation Pathway by GLPG1837.

# **Quantitative Data**

The following tables summarize the potency (EC50) and efficacy of **GLPG1837** against various CFTR mutants as determined by different cellular assays.

Table 1: Potency of **GLPG1837** on CFTR Mutants (YFP Halide Assay)



CFTR Mutant	Cell Line	EC50 (nM)	Efficacy (% of VX-770)	Reference
F508del (low temp)	CFBE410-	3	-	[2]
G551D	HEK293	339	260%	[2][3]
G178R	HEK293	-	154%	[3]
S549N	HEK293	-	137%	[3]
R117H	HEK293	-	120%	[3]

Table 2: Potency of GLPG1837 in Electrophysiological Assays

CFTR Mutant	Assay	Cell Type	EC50 (nM)	Efficacy (% of VX-770)	Reference
G551D/F508 del	TECC	Primary HBE	159	173%	[3]
R334W/F508 del	TECC	Primary HBE	-	-	[3]
G551D	Patch Clamp	-	181	-	[2]
Wild-Type (WT)	Patch Clamp	-	260	-	[9]
D924N	Patch Clamp	-	2290	-	[9]

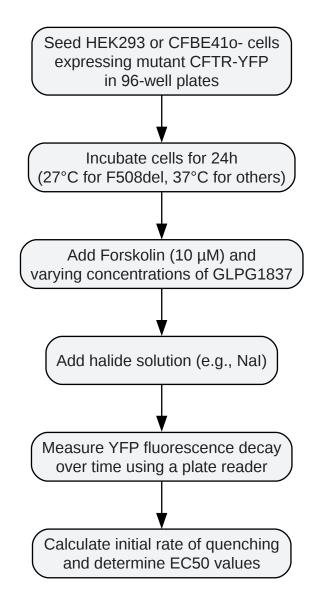
# Experimental Protocols YFP-Halide Quenching High-Throughput Screening Assay

This assay is a cell-based method to quantitatively screen for CFTR chloride transport agonists. It relies on the quenching of Yellow Fluorescent Protein (YFP) by halide ions.



Increased CFTR activity leads to a faster influx of halides and, consequently, a more rapid quenching of the YFP signal.

#### **Experimental Workflow**



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Caption: YFP-Halide Quenching Assay Workflow.

**Detailed Protocol:** 

Cell Culture and Seeding:



- Culture HEK293 cells transfected with plasmids containing the desired CFTR mutant and a halide-sensitive YFP, or CFBE410- cells overexpressing F508del CFTR and YFP.[1]
- Seed the cells in black, clear-bottom 96-well plates coated with poly-D-lysine at a density of approximately 70,000 cells per well.[2]

#### Incubation:

 Incubate the plates for 24 hours. For cells expressing the F508del-CFTR mutant, incubate at 27°C to promote its trafficking to the cell membrane.[1] For other mutants, incubate at 37°C.[2]

#### Compound Treatment:

- Prepare a stock solution of GLPG1837 in a suitable solvent (e.g., DMSO).
- Create a serial dilution of GLPG1837 to achieve the desired final concentrations.
- $\circ$  Add 10  $\mu$ M forskolin (to activate CFTR via PKA) and the desired concentrations of **GLPG1837** to the cells.[2]
- Incubate for 10 minutes at room temperature.[2]
- · Halide Quenching and Measurement:
  - Place the 96-well plate into a fluorescence plate reader.
  - Program the plate reader to inject a halide-containing solution (e.g., NaI) and immediately begin recording YFP fluorescence over time.
  - The rate of fluorescence decay is proportional to the rate of halide influx through CFTR channels.

#### Data Analysis:

- Calculate the initial rate of fluorescence quenching for each well.
- Plot the rate of quenching against the concentration of GLPG1837.



• Fit the data to a dose-response curve to determine the EC50 value.

# **Transepithelial Electrical Current Clamp (TECC) Assay**

This assay provides a more physiologically relevant measure of CFTR function in polarized epithelial cells, such as primary human bronchial epithelial (HBE) cells. It measures the equivalent short-circuit current (leq) as an indicator of ion transport across the epithelial monolayer.

#### **Detailed Protocol:**

- Cell Culture:
  - Culture primary HBE cells from CF patients on permeable supports (e.g., Transwell inserts) to allow for polarization and formation of a monolayer.
- Ussing Chamber Setup:
  - Mount the permeable supports in an Ussing chamber system.
  - Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.
- Measurement of CFTR Activity:
  - $\circ$  Inhibit the endogenous epithelial sodium channel (ENaC) currents by adding amiloride (100  $\mu$ M) to the apical side.[1]
  - Stimulate CFTR by adding forskolin (10 μM) to both the apical and basolateral sides.[1]
  - Add varying concentrations of GLPG1837 to both sides to measure its potentiating effect.
     [1]
  - Measure the transepithelial potential (PD) and resistance (Rt) in an open-circuit configuration.
  - Calculate the equivalent short-circuit current (leq) using Ohm's law (leq = PD / Rt).[1]



- Record measurements over a 20-minute time frame, with readings every 2 minutes.[1]
- Data Analysis:
  - The increase in leq (ΔI) is used as a measure of increased CFTR activity.[1]
  - Generate dose-response curves by plotting ΔI against GLPG1837 concentration to determine EC50 values.
  - Use the CFTR-specific inhibitor, CFTRinh-172 (10 μM), to confirm the specificity of the measured currents.[1]

## Conclusion

**GLPG1837** is a well-characterized CFTR potentiator that serves as an essential tool for high-throughput screening and detailed mechanistic studies in the field of cystic fibrosis research. The protocols outlined above provide robust methods for identifying and characterizing novel CFTR modulators, with the YFP-halide assay being particularly suited for primary HTS campaigns and the TECC assay offering a more physiologically relevant secondary validation. These assays, in conjunction with **GLPG1837** as a reference compound, can significantly advance the discovery of new therapeutic agents for cystic fibrosis.

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